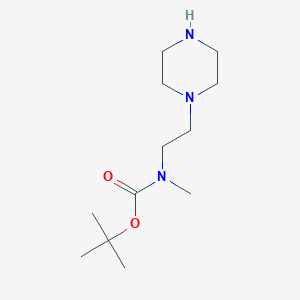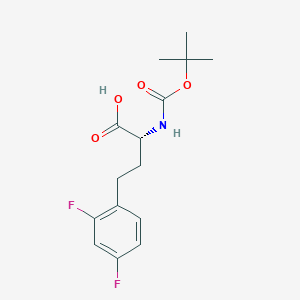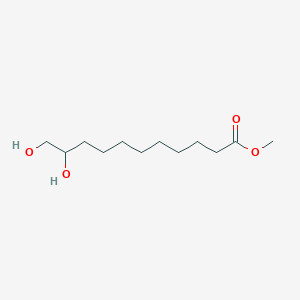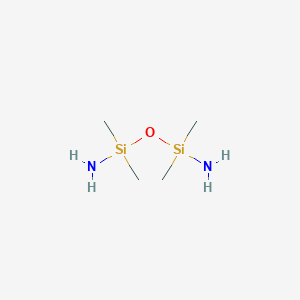![molecular formula C7H11ClFNO2 B12285552 (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and ability to influence the physicochemical properties of molecules. The incorporation of a fluorine atom further enhances its properties, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves several key steps. One practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . The synthetic route typically involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method has proven to be effective in producing the desired fluorinated bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound would likely follow the same synthetic route but on a larger scale. The scalability of the strain-release addition method makes it suitable for industrial applications. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the acidity/basicity of neighboring functional groups, thereby affecting the compound’s overall reactivity . The bicyclo[1.1.1]pentane core provides rigidity, which can enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent structure without the fluorine substitution.
Fluorophenyl derivatives: Compounds where the fluorine atom is attached to a phenyl ring instead of a bicyclo[1.1.1]pentane core.
Uniqueness
The unique combination of the bicyclo[1.1.1]pentane core and the fluorine atom makes (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride distinct from other compounds. This combination imparts unique physicochemical properties that can be leveraged for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C7H11ClFNO2 |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,3-7)4(9)5(10)11;/h4H,1-3,9H2,(H,10,11);1H/t4-,6?,7?;/m1./s1 |
InChI Key |
RLKODNJPSBVIAI-FJITWTQMSA-N |
Isomeric SMILES |
C1C2(CC1(C2)F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)





![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)


![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)
